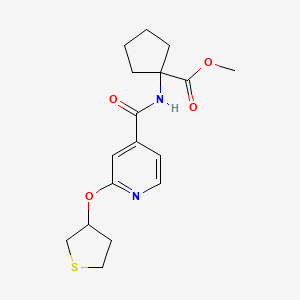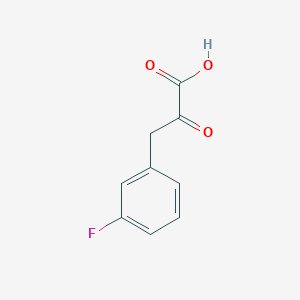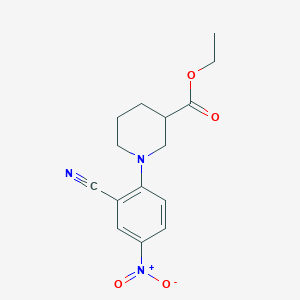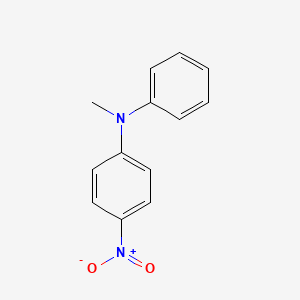![molecular formula C16H13BrO5S B2998321 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone CAS No. 477334-46-6](/img/structure/B2998321.png)
1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone” is an organic compound. It contains a benzodioxole group, a bromophenyl group, and a propanone group .
Molecular Structure Analysis
The compound contains a benzodioxole group, which is a benzene ring fused with a 1,3-dioxole ring. It also contains a bromophenyl group, which is a benzene ring with a bromine atom attached, and a propanone group, which is a three-carbon chain with a carbonyl group at one end .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzodioxole group could potentially make the compound aromatic and relatively stable .Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of derivatives and related compounds using 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone as a key intermediate or related structure. For instance, the study by Bhovi K. Venkatesh et al. (2010) developed a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, showcasing antimicrobial and analgesic activity. This demonstrates the compound's utility in generating biologically active agents.
Catalysis and Chemical Reactions
The compound has been used in studies exploring its reactivity and potential as a catalyst or participant in various chemical reactions. For example, the synthesis and characterization of phosphoranyl-derived iodanes, as discussed by Viktor V Zhdankin et al. (2003), involve reactions with related sulfone compounds, highlighting the compound's role in the development of novel reagents and methodologies for organic synthesis.
Material Science and Engineering
Research in material science and engineering explores the modification and functionalization of polymers and frameworks using sulfone compounds. Maarten G. Goesten et al. (2016) reported on the synthesis and sulfonation of porous aromatic frameworks, showing the potential of sulfone-modified materials in catalysis and chemical engineering.
Antimicrobial and Anticancer Research
Several studies have focused on the synthesis of compounds with potential antimicrobial and anticancer properties. For instance, E. Darwish et al. (2014) synthesized novel thiazole and pyridone derivatives bearing a sulfonamide moiety and evaluated their antimicrobial efficacy. This research signifies the compound's relevance in the development of new pharmaceuticals.
Environmental and Analytical Applications
Investigations into the environmental behavior and analytical detection of related compounds contribute to understanding their stability, solubilization, and interactions with other substances. Research by Rizwan Saeed et al. (2017) on the solubilization of thiophene derivatives by micellar solutions highlights the significance of these compounds in studying surfactant interactions and environmental remediation techniques.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFCXSZXJBWFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)







![2-(4-chlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2998253.png)



![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)
![2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2998260.png)